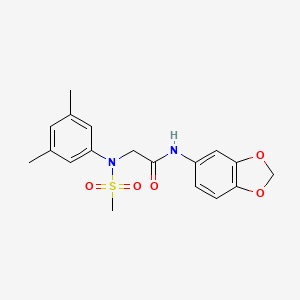![molecular formula C23H24N4O B3564468 N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3564468.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Übersicht
Beschreibung
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a compound belonging to the class of organic compounds known as phenylpiperazines. These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group.
Vorbereitungsmethoden
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-benzylpiperazine with 4-bromopyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Development: It serves as a lead compound in the development of new drugs due to its promising pharmacological properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, thereby exerting its pharmacological effects. The exact pathways and molecular interactions depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide can be compared with other phenylpiperazine derivatives, such as:
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: This compound also contains a phenylpiperazine skeleton and is investigated for its potential therapeutic applications.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, it is studied for the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which make it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(20-7-4-12-24-17-20)25-21-8-10-22(11-9-21)27-15-13-26(14-16-27)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYZIWIPNBLKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE](/img/structure/B3564388.png)
![2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3564393.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3564410.png)
![3-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3564413.png)
![N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3564419.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2,5-dimethoxy-phenyl)-methanesulfonamide](/img/structure/B3564420.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3564454.png)
![2-[(3,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3564474.png)
![3-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3564480.png)
![3-chloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3564483.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3564487.png)
